molecular formula C20H26N4O2S B14988226 2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B14988226
M. Wt: 386.5 g/mol
InChI Key: BMBIWYOGVWLLOS-UHFFFAOYSA-N
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Description

2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and an ethyl-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 2-amino-5-ethyl-1,3,4-thiadiazole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and pressure to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring or the pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and pyrrolidinone moieties.

    Biology: It may serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.

    Medicine: The compound’s unique structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thioacetamide
  • 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

2-ethyl-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone moiety, which are not commonly found together in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-ethyl-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C20H26N4O2S/c1-4-13(5-2)18(26)21-20-23-22-19(27-20)15-11-17(25)24(12-15)16-10-8-7-9-14(16)6-3/h7-10,13,15H,4-6,11-12H2,1-3H3,(H,21,23,26)

InChI Key

BMBIWYOGVWLLOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C(CC)CC

Origin of Product

United States

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